molecular formula C12H27N3 B1349357 1-[2-(Dipropylamino)ethyl]piperazine CAS No. 496808-01-6

1-[2-(Dipropylamino)ethyl]piperazine

Cat. No.: B1349357
CAS No.: 496808-01-6
M. Wt: 213.36 g/mol
InChI Key: NQRQMDMOABSDEK-UHFFFAOYSA-N
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Description

1-[2-(Dipropylamino)ethyl]piperazine is a chemical compound with the molecular formula C12H27N3 and a molecular weight of 213.36 g/mol . This compound is part of the piperazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industrial sectors. The structure of this compound consists of a piperazine ring substituted with a dipropylaminoethyl group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

The synthesis of 1-[2-(Dipropylamino)ethyl]piperazine typically involves the reaction of piperazine with 2-(dipropylamino)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

1-[2-(Dipropylamino)ethyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions are common, where the dipropylaminoethyl group can be replaced with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-[2-(Dipropylamino)ethyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(Dipropylamino)ethyl]piperazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(Dipropylamino)ethyl]piperazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics, making it suitable for a variety of applications.

Properties

IUPAC Name

N-(2-piperazin-1-ylethyl)-N-propylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3/c1-3-7-14(8-4-2)11-12-15-9-5-13-6-10-15/h13H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRQMDMOABSDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371282
Record name N-[2-(Piperazin-1-yl)ethyl]-N-propylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496808-01-6
Record name N-[2-(Piperazin-1-yl)ethyl]-N-propylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 496808-01-6
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